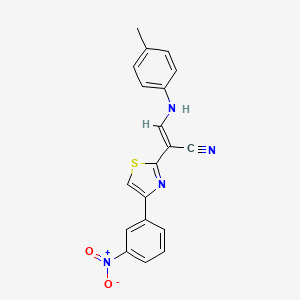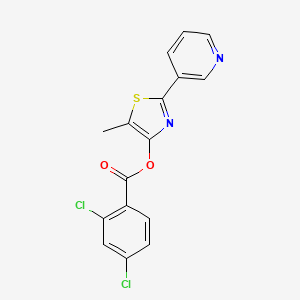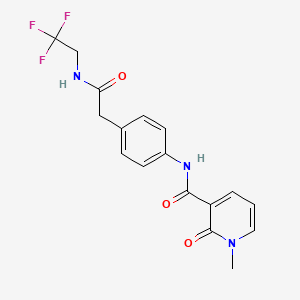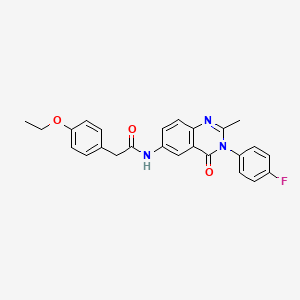![molecular formula C18H25N3O3 B2977284 tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate CAS No. 1353963-07-1](/img/structure/B2977284.png)
tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate: is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a benzo[d]oxazole moiety and a tert-butyl ester group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment to Piperidine: The benzo[d]oxazole derivative is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the benzo[d]oxazole moiety is introduced to the piperidine ring.
Introduction of the tert-Butyl Ester Group: The final step involves esterification, where the carboxyl group on the piperidine ring is protected with a tert-butyl group using reagents like tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzo[d]oxazole moiety, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d]oxazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole N-oxides, while reduction could produce piperidine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it valuable for producing high-performance polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzo[d]oxazole moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides structural flexibility.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another compound with a similar piperidine and tert-butyl ester structure but with a benzo[d]imidazole moiety.
tert-Butyl 3-((benzo[d]thiazol-2-ylamino)methyl)piperidine-1-carboxylate: Similar structure but with a benzo[d]thiazole ring instead of benzo[d]oxazole.
Uniqueness
The uniqueness of tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The benzo[d]oxazole moiety offers unique electronic properties and potential for hydrogen bonding, distinguishing it from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
tert-butyl 3-[(1,3-benzoxazol-2-ylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(22)21-10-6-7-13(12-21)11-19-16-20-14-8-4-5-9-15(14)23-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACDQXUOZXKEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-bromophenoxy)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2977208.png)


![4-[[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]morpholine](/img/structure/B2977211.png)



![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2977219.png)



